(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid
Description
The compound (E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid features a conjugated α,β-unsaturated carboxylic acid backbone (prop-2-enoic acid) with a sulfonamide-linked (E)-styrenyl group at the meta-position of the phenyl ring. The (E)-configuration of both the styrenyl and prop-2-enoic acid moieties enhances planarity, which may affect binding to biological targets or catalytic activity .
Properties
IUPAC Name |
(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-17(20)10-9-15-7-4-8-16(13-15)18-23(21,22)12-11-14-5-2-1-3-6-14/h1-13,18H,(H,19,20)/b10-9+,12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJQGKDFCRVBLE-HULFFUFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of (E)-2-phenylethenylamine with a sulfonyl chloride to form the sulfonylamino intermediate. This intermediate is then reacted with a phenylprop-2-enoic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of metabolic pathways and cellular processes, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key structural analogs differ in substituents on the phenyl ring and sulfonamide/sulfamoyl groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Target compound data inferred from structural analogs; †Estimated based on substituent contributions.
Key Differences and Implications
Substituent Position and Electronic Effects: The target compound’s (E)-styrenylsulfonylamino group at the phenyl-3 position introduces steric bulk and extended conjugation compared to analogs with sulfamoyl or trifluoromethyl groups at phenyl-4 (e.g., ). This may reduce solubility but enhance binding affinity in hydrophobic environments.
Spectral Characteristics :
- NMR studies (e.g., ) reveal that substituent changes in regions analogous to "positions 29–36" (near sulfonamide) and "positions 39–44" (styrenyl group) cause distinct chemical shifts. For instance, the target compound’s styrenyl protons may exhibit downfield shifts due to conjugation with the sulfonyl group, unlike the upfield shifts seen in trifluoromethyl analogs .
Reactivity and Biological Activity: The (E)-styrenylsulfonylamino group in the target compound may undergo photo-induced isomerization or Michael addition reactions, unlike the stable sulfamoyl or trifluoromethyl groups in . This reactivity could be leveraged in prodrug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
